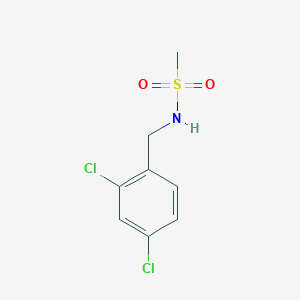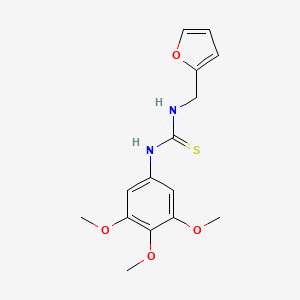![molecular formula C21H17N5O2 B5696181 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide](/img/structure/B5696181.png)
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune and inflammatory responses. N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide can prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress in cells. Furthermore, N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows for the targeted inhibition of pro-inflammatory gene expression without affecting other signaling pathways. However, one limitation of using N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the scientific research of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide. One area of focus is the development of more efficient synthesis methods to improve the compound's solubility and bioavailability. Additionally, further studies are needed to investigate the compound's potential therapeutic applications in other disease models, such as autoimmune diseases and neurodegenerative disorders. Finally, the use of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide in combination with other drugs or therapies should be explored to determine its synergistic effects.
In conclusion, N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is a promising chemical compound that has demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties in scientific research studies. Further investigation is needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide involves the reaction of 4-(bromomethyl)phenol with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of focus has been the compound's anti-inflammatory properties. Studies have shown that N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)28-15-20-23-24-25-26(20)18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNARKSWSNHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)

